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Imidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No.: B040063
CAS No.: 116355-16-9
M. Wt: 146.15 g/mol
InChI Key: VDWYLKPRUHCLAW-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) Nucleus in Medicinal Chemistry

The imidazo[1,2-a]pyridine nucleus is a fused bicyclic heterocyclic system that is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. nih.govnih.govmdpi.com The structural rigidity and the presence of nitrogen atoms in the imidazo[1,2-a]pyridine core allow it to interact with a diverse range of biological targets, making it a versatile framework for drug design. nih.govresearchgate.net

The significance of this nucleus is underscored by its presence in commercially available drugs such as Zolpidem, Olprinone, and Soraprazan, which have applications in treating various conditions. nih.gov The broad therapeutic spectrum of imidazo[1,2-a]pyridine derivatives includes anticancer, anti-inflammatory, antimicrobial, antiviral, and antitubercular activities. nih.govtci-thaijo.orgnih.govnih.gov The ability of this scaffold to serve as a foundation for molecules with such a wide array of biological functions highlights its importance in the quest for new therapeutic agents. nih.govresearchgate.net More than 85% of all biologically active chemical entities contain a heterocycle, and the imidazo[1,2-a]pyridine scaffold is a prominent member of this class. nih.gov

Imidazo[1,2-a]pyridine-6-carbaldehyde as a Key Synthetic Intermediate for Bioactive Molecules

This compound is a derivative of the parent imidazo[1,2-a]pyridine scaffold, distinguished by the presence of a carbaldehyde (or formyl) group at the 6-position of the ring system. sigmaaldrich.com This aldehyde functionality makes it a highly valuable and versatile synthetic intermediate. The aldehyde group can be readily transformed into a wide variety of other functional groups, providing a gateway to a vast chemical space of novel imidazo[1,2-a]pyridine derivatives.

For instance, the carbaldehyde can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with various nucleophiles to form imines, hydrazones, and other more complex structures. rsc.orgresearchgate.net This chemical reactivity is instrumental in the synthesis of diverse libraries of compounds for biological screening. nih.gov For example, it has been used in the synthesis of 6-substituted imidazo[1,2-a]pyridines that have shown promising activity against colon cancer cell lines. nih.gov Furthermore, derivatives of this compound have been investigated for their potential as PI3Kα inhibitors for cancer therapy and as inhibitors of Rab geranylgeranyl transferase. nih.govnih.gov

Structural Distinctions and Research Focus on the 6-Carbaldehyde Moiety

The position of the substituent on the imidazo[1,2-a]pyridine ring significantly influences the biological activity of the resulting molecule. acs.org The 6-carbaldehyde moiety provides a specific point of attachment for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

Research has shown that the nature of the substituent at the C6 position can be critical for the biological activity of imidazo[1,2-a]pyridine derivatives. nih.gov For example, in the development of inhibitors for Rab geranylgeranyl transferase, modifications at the C6 position were found to be crucial for retaining activity. nih.gov Similarly, a range of 6-substituted imidazo[1,2-a]pyridines, synthesized from the corresponding aldehyde, exhibited significant activity against colon cancer cells. nih.gov The aldehyde group at the 6-position, therefore, serves as a key handle for introducing diverse chemical functionalities to fine-tune the pharmacological properties of these compounds.

Below is a table summarizing key information about this compound and a related derivative.

PropertyThis compoundImidazo[1,2-a]pyridine-6-carboxylic acid
Synonyms 6-Formylimidazo[1,2-a]pyridine-
CAS Number 116355-16-9 sigmaaldrich.com-
Molecular Formula C₈H₆N₂O sigmaaldrich.comC₈H₆N₂O₂ sigmaaldrich.com
Molecular Weight 146.15 g/mol sigmaaldrich.com162.15 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.comSolid sigmaaldrich.com
Melting Point 151-153 °C sigmaaldrich.com-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B040063 Imidazo[1,2-a]pyridine-6-carbaldehyde CAS No. 116355-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWYLKPRUHCLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428180
Record name Imidazo[1,2-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116355-16-9
Record name Imidazo[1,2-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for Imidazo 1,2 a Pyridine 6 Carbaldehyde and Its Derivatives

Multicomponent Reactions (MCRs) and One-Pot Syntheses

Multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.comrsc.org These strategies are particularly well-suited for the construction of heterocyclic scaffolds like imidazo[1,2-a]pyridines.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone for the synthesis of imidazo[1,2-a]pyridines. A common and traditional method involves the reaction of 2-aminopyridines with α-haloketones. nih.govrsc.org More advanced one-pot procedures have been developed, for instance, a copper-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org This method is environmentally friendly and demonstrates good tolerance for various functional groups. Another approach involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium. beilstein-journals.orgnih.gov

A notable three-component reaction for synthesizing 3-aminoimidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine (B139424), an aldehyde, and an isonitrile, often catalyzed by scandium triflate. bio-conferences.org This highlights the versatility of MCRs in introducing diverse substituents onto the imidazopyridine core.

Groebke–Blackburn–Bienaymè (GBB) Reaction for Imidazo[1,2-a]pyridine (B132010) Scaffold Construction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a highly efficient three-component reaction for synthesizing 3-aminoimidazo[1,2-a]pyridines. nih.gov This reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. mdpi.comnih.gov The GBB reaction has gained significant traction due to its operational simplicity and the biological relevance of the resulting products. nih.gov

Microwave-assisted GBB reactions have been developed to synthesize various imidazo[1,2-a]pyridine derivatives, including those linked to other heterocyclic systems like chromones, in an eco-friendly manner using catalysts such as ammonium (B1175870) chloride. mdpi.com The use of microwave irradiation often leads to shorter reaction times and improved yields. mdpi.com The GBB reaction has also been employed in tandem with other reactions, such as the Ugi reaction, to create complex peptidomimetic structures containing the imidazo[1,2-a]pyridine scaffold. beilstein-journals.org Furthermore, the GBB reaction has been utilized to prepare imidazopyridine-fused isoquinolinones through a sequence involving N-acylation and intramolecular Diels-Alder reactions. nih.gov

Table 1: Examples of Groebke–Blackburn–Bienaymé (GBB) Reactions for Imidazo[1,2-a]pyridine Synthesis
Reactant 1 (Amine)Reactant 2 (Aldehyde)Reactant 3 (Isocyanide)CatalystProductReference
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl (Microwave)3-(tert-Butylamino)imidazo[1,2-a]pyridine derivative mdpi.com
2-Amino-5-chloropyridine4-Formylbenzoic acidtert-Butyl isocyanideNot specified6-Chloro-2-(4-carboxyphenyl)-3-(tert-butylamino)imidazo[1,2-a]pyridine beilstein-journals.org
2-Aminopyridines3-Formyl-chromoneVarious isocyanidesNH₄Cl (Microwave)Imidazo[1,2-a]pyridine-chromones mdpi.com
AminopyridinesFurfuraldehydeVarious isocyanidesYb(OTf)₃ (Microwave)Imidazopyridine-fused isoquinolinones nih.gov

Transition-Metal-Catalyzed Methodologies

Transition-metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, and imidazo[1,2-a]pyridines are no exception. rsc.org Various metals, including palladium, copper, and rhodium, have been successfully employed to construct and modify the imidazo[1,2-a]pyridine ring system. researchgate.net

Palladium-Catalyzed Carbonylation and Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the functionalization of the imidazo[1,2-a]pyridine core. Palladium-catalyzed C3-selective C–H oxidative carbonylation has been developed to synthesize esters from imidazo[1,2-a]pyridines using carbon monoxide and alcohols, offering high efficiency and atom economy. rsc.orgrsc.org This method has been successfully applied on a gram scale. rsc.org

Furthermore, palladium-catalyzed aminocarbonylation of 6- or 8-iodoimidazo[1,2-a]pyridines provides a route to the corresponding carboxamides. mdpi.com This reaction can be fine-tuned to yield either amides or α-ketoamides with good to excellent selectivity. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been utilized to synthesize imidazo[1,2-a]pyridine-flavone hybrids. researchgate.net Additionally, palladium-catalyzed intramolecular dehydrogenative coupling has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. acs.org

Table 2: Palladium-Catalyzed Reactions for Imidazo[1,2-a]pyridine Synthesis and Functionalization
Reaction TypeSubstratesCatalystProductKey FeaturesReference
C3-Selective C-H Oxidative CarbonylationImidazo[1,2-a]pyridines, CO, AlcoholsPd(OAc)₂Imidazo[1,2-a]pyridine-3-carboxylatesHigh efficiency, high atom economy, gram-scale synthesis rsc.orgrsc.org
Aminocarbonylation6-Iodoimidazo[1,2-a]pyridine (B1303834), Amines, COHeterogeneous Pd catalystImidazo[1,2-a]pyridine-6-carboxamidesRecyclable catalyst, selective formation of amides or α-ketoamides mdpi.com
Cross-CouplingImidazo[1,2-a]pyridine derivatives, 6-BromoflavonesPalladium catalystImidazo[1,2-a]pyridine-flavone hybridsGood to excellent yields, short reaction times researchgate.net
Intramolecular Dehydrogenative CouplingAmine and aldehyde derivativesPalladium catalystFused imidazo[1,2-a]pyrimidinesTandem reaction, use of air as oxidant acs.org

Copper-Catalyzed Oxidative Cyclization and C-H Activation

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of imidazo[1,2-a]pyridines. Copper-catalyzed aerobic oxidative cyclization of various starting materials is a prominent strategy. organic-chemistry.orgorganic-chemistry.org For instance, a copper(II)-mediated aerobic cascade aminomethylation/cycloisomerization of propiolates with benzaldehydes and 2-aminopyridines provides functionalized imidazo[1,2-a]pyridines in excellent yields. acs.org Another example is the copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org

Copper-catalyzed C-H functionalization has also been extensively explored. nih.gov This includes the C-3 functionalization of imidazo[1,2-a]pyridines with various partners. nih.gov A notable method involves the copper-catalyzed aerobic oxidative C-H functionalization of substituted pyridines with N-(alkylidene)-4H-1,2,4-triazol-4-amines to produce imidazopyridine derivatives. nih.gov

Table 3: Copper-Catalyzed Reactions for Imidazo[1,2-a]pyridine Synthesis
Reaction TypeSubstratesCatalystProductKey FeaturesReference
Cascade Aminomethylation/CycloisomerizationPropiolates, Benzaldehydes, 2-AminopyridinesCu(OAc)₂Functionalized imidazo[1,2-a]pyridinesThree-component reaction, excellent yields acs.org
Aerobic Oxidative Synthesis2-Aminopyridines, AcetophenonesCuIImidazo[1,2-a]pyridinesBroad functional group tolerance organic-chemistry.org
One-Pot SynthesisAminopyridines, NitroolefinsCuBrImidazo[1,2-a]pyridinesUse of air as oxidant, environmentally friendly organic-chemistry.org
Aerobic Oxidative C-H FunctionalizationSubstituted Pyridines, N-(Alkylidene)-4H-1,2,4-triazol-4-aminesCopper catalystImidazopyridine derivativesCleavage of N-N bond, activation of aryl C-H bond nih.gov

Rhodium-Catalyzed Annulation Reactions

Rhodium catalysis has enabled novel annulation strategies for the synthesis of complex fused heterocyclic systems based on the imidazo[1,2-a]pyridine core. Rhodium(III)-catalyzed annulation of 2-arylimidazo[1,2-a]pyridines with maleimides has been developed to synthesize 1H-benzo[e]pyrido[1′,2′:1,2]imidazo[4,5‐g]isoindole‐1,3(2H)‐diones. researchgate.net

Another innovative approach involves the rhodium-catalyzed cascade reactions of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with cyclic α-diazo-1,3-diketones to furnish functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines. rsc.org This reaction proceeds via a C-H bond carbenoid insertion and a [5+1] annulation. Furthermore, rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes or alkenes have been developed to produce substituted indenones and indanones, demonstrating the versatility of rhodium catalysis in constructing fused ring systems. nih.gov

Table 4: Rhodium-Catalyzed Annulation Reactions Involving Imidazo[1,2-a]pyridines
Reaction TypeSubstratesCatalystProductKey FeaturesReference
Annulation with Maleimides2-Arylimidazo[1,2-a]pyridines, MaleimidesRh(III) catalyst1H-Benzo[e]pyrido[1′,2′:1,2]imidazo[4,5‐g]isoindole‐1,3(2H)‐dionesBicyclization, excellent yields researchgate.net
Cascade Annulation2-Arylimidazo[1,2-a]pyridine-3-carbaldehydes, Cyclic α-diazo-1,3-diketonesRh(III) catalystFunctionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridinesC-H bond carbenoid insertion, [5+1] annulation rsc.org

Metal-Free and Green Chemistry Synthetic Routes

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. This has led to the exploration of metal-free and green chemistry routes for the synthesis of imidazo[1,2-a]pyridine derivatives, minimizing the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully applied to the synthesis of various imidazo[1,2-a]pyridine derivatives. For instance, a one-pot, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation provides a rapid and efficient route to 2,3-disubstituted imidazo[1,2-a]pyridines. This method is notable for being metal-free and producing good to very good yields in a short reaction time.

Another green approach involves the microwave-promoted synthesis of imidazo[1,2-a]pyridines using lemon juice as a natural acid catalyst and solvent. This method, which reacts aromatic ketones, N-bromosuccinimide, and 2-aminopyridines, offers a clean reaction profile, mild conditions, and high yields with minimal reaction times. The use of microwave irradiation significantly enhances the efficiency of the synthesis of imidazo[1,2-a]pyridine derivatives from substituted 2-aminonicotinic acid and chloroacetaldehyde (B151913) in water, achieving excellent yields in a short duration without the need for a catalyst.

The synthesis of imidazo[1,2-a]pyrimidine-2-carbaldehyde, a related heterocyclic aldehyde, has also been achieved using microwave-assisted methods, highlighting the versatility of this technology.

Table 1: Examples of Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

ReactantsCatalyst/SolventConditionsProductYield (%)Reference
Arylglyoxals, cyclic 1,3-dicarbonyls, 2-aminopyridinesI₂Microwave2,3-disubstituted imidazo[1,2-a]pyridinesGood to Very Good
Aromatic ketones, NBS, 2-aminopyridinesLemon JuiceMicrowave, 85°C, 400W2-phenylimidazo[1,2-a]pyridinesHigh
Substituted 2-aminonicotinic acid, chloroacetaldehydeWaterMicrowaveImidazo[1,2-a]pyridine derivatives92-95
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetatep-toluenesulfonic acid / EthanolMicrowave, 80°C, 100WImidazo[1,2-a]pyrimidine (B1208166) containing imidazoles46-80
Phenacyl bromides, 2-aminopyridineBasic mediumMicrowaveSubstituted imidazo[1,2-a]pyridines24-99

Visible-Light-Promoted Reactions

Visible-light photoredox catalysis has gained prominence as a green and sustainable method for chemical transformations. This approach utilizes visible light as an energy source to drive chemical reactions, often under mild conditions. The C-H functionalization of imidazo[1,2-a]pyridines using visible light has been a particularly active area of research, with a focus on the C3 position.

For example, a visible-light-mediated protocol for the C3-thiocyanation of imidazo[1,2-a]pyridines has been developed using eosin (B541160) Y as a photoredox catalyst. Similarly, the ethoxycarbonylmethylation of imidazo[1,2-a]pyridines at the C3 position can be achieved using a ruthenium-based photocatalyst under blue LED irradiation. In some cases, these reactions can proceed without the need for expensive photosensitizers or additives.

A notable advancement is the photocatalytic regeneration of the brominating agent in the synthesis of imidazo[1,2-a]pyridines, which minimizes waste and improves the environmental friendliness of the process. While much of the research has concentrated on the C3 position, the development of visible-light-promoted functionalization at other positions of the imidazo[1,2-a]pyridine ring remains an area for future exploration.

Catalyst-Free Condensation Reactions

The development of catalyst-free synthetic methods is highly desirable from both an economic and environmental perspective. Several catalyst-free condensation reactions for the synthesis of imidazo[1,2-a]pyridines have been reported. A simple and efficient method involves the condensation of α-haloketones with 2-aminopyridines without any additional catalyst or solvent, affording imidazo[1,2-a]pyridine derivatives in good to excellent yields.

These reactions can often be performed under neat conditions, further enhancing their green credentials. For instance, the reaction of 2-aminopyridine with α-haloketones under solvent-free conditions provides a straightforward route to imidazo[1,2-a]pyridines. Additionally, catalyst-free, three-component reactions of 2-aminopyridines, aldehydes, and isocyanides in water have been developed for the synthesis of these heterocyclic systems. The use of water as a solvent makes these methods particularly attractive for green chemistry applications.

Regioselective Functionalization Techniques

The ability to selectively introduce functional groups at specific positions of the imidazo[1,2-a]pyridine ring is crucial for the development of new drug candidates and functional materials. While the C3 position is the most common site for functionalization, techniques for targeting other positions are of great interest.

Direct C-H functionalization has emerged as a powerful strategy for the regioselective modification of imidazo[1,2-a]pyridines. Metal-catalyzed reactions, particularly those involving palladium, have been instrumental in achieving regioselective C-H arylation and other transformations. The nitrogen atom at position 1 can act as a directing group, facilitating ortho-C-H functionalization of 2-arylimidazo[1,2-a]pyridines.

Furthermore, organometallic reagents, such as those

Chemical Reactivity and Functionalization of Imidazo 1,2 a Pyridine 6 Carbaldehyde

Aldehyde Group Transformations

The aldehyde group at the C6 position of the imidazo[1,2-a]pyridine (B132010) ring is a key site for a variety of chemical modifications, allowing for the introduction of diverse structural motifs. These transformations can be broadly categorized into oxidation and reduction pathways, as well as condensation reactions.

Oxidation and Reduction Pathways

The formyl group of imidazo[1,2-a]pyridine-6-carbaldehyde can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to other important classes of derivatives.

The oxidation of the aldehyde to a carboxylic acid, yielding imidazo[1,2-a]pyridine-6-carboxylic acid, is a fundamental transformation. While specific documented examples for the C6-carbaldehyde are not prevalent in readily available literature, this conversion is a standard procedure in organic chemistry.

Conversely, the reduction of the aldehyde group to a primary alcohol is a common and efficient process. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this purpose due to its mildness and chemoselectivity for aldehydes and ketones. masterorganicchemistry.comorganic-chemistry.orgrsc.org The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a protic solvent, such as water or an alcohol, neutralizes the resulting alkoxide to furnish the primary alcohol, 6-(hydroxymethyl)imidazo[1,2-a]pyridine.

Table 1: Examples of Aldehyde Group Oxidation and Reduction

Transformation Reagents and Conditions Product
Oxidation Standard oxidizing agents (e.g., KMnO₄, Jones reagent) Imidazo[1,2-a]pyridine-6-carboxylic acid
Reduction NaBH₄, MeOH or EtOH, room temperature 6-(Hydroxymethyl)imidazo[1,2-a]pyridine

Condensation Reactions with the Formyl Moiety

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes condensation reactions with various nucleophiles. These reactions are pivotal for carbon-carbon and carbon-nitrogen bond formation, enabling the extension of the molecular framework.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base. bas.bgresearchgate.netnih.gov For this compound, reaction with compounds like malononitrile (B47326) in the presence of a base such as piperidine (B6355638) or in a green solvent system like a water-ethanol mixture would be expected to yield the corresponding 2-(imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile. bas.bgmdpi.comacs.org

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.com The reaction of this compound with a phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane, would lead to the formation of 6-vinylimidazo[1,2-a]pyridine. The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide.

Reductive Amination: This powerful method allows for the formation of secondary and tertiary amines from aldehydes. The reaction involves the initial formation of an imine or iminium ion by the condensation of the aldehyde with a primary or secondary amine, followed by in situ reduction. scielo.org.mxrsc.org For instance, the reaction of this compound with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) would yield the corresponding secondary amine.

Table 2: Examples of Condensation Reactions

Reaction Type Reactants Expected Product
Knoevenagel Condensation Malononitrile 2-(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile
Wittig Reaction Methylenetriphenylphosphorane 6-Vinylimidazo[1,2-a]pyridine
Reductive Amination Primary Amine (e.g., Aniline) N-(Imidazo[1,2-a]pyridin-6-ylmethyl)aniline

Ring System Functionalization

Beyond the reactivity of the aldehyde group, the imidazo[1,2-a]pyridine core itself is amenable to various functionalization reactions, allowing for the introduction of substituents at different positions on the heterocyclic ring.

Radical Reactions for Direct Functionalization

Direct C-H functionalization via radical reactions has emerged as a powerful tool for the derivatization of imidazo[1,2-a]pyridines. nih.govrsc.org These reactions often proceed under mild conditions and can offer high regioselectivity. Research has shown that the C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to radical attack. nih.gov However, functionalization at other positions, including those on the pyridine (B92270) ring, has also been achieved. Visible light-induced photocatalysis is a common strategy to generate the radical species for these transformations. nih.gov

Substitution Reactions on the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus can undergo substitution reactions, particularly when a suitable leaving group is present on the ring. The reactivity of the ring towards electrophilic substitution is influenced by the nitrogen atoms, with the five-membered ring generally being more reactive. stackexchange.com

A notable example is the reactivity of 6-haloimidazo[1,2-a]pyridines in nucleophilic substitution reactions. nih.gov Studies have shown that the reaction of 6-halo derivatives with azoles can proceed via either an ipso-substitution (replacement of the halogen at the C6 position) or a cine-substitution (substitution at an adjacent carbon), depending on the reaction conditions. nih.gov For instance, the use of a copper(I) catalyst typically leads to the ipso-substitution product, while in the absence of a catalyst and in the presence of a base like cesium carbonate, cine-substitution can occur. nih.gov Furthermore, palladium-catalyzed carbonylation of 6-iodoimidazo[1,2-a]pyridine (B1303834) has been utilized to synthesize 6-carboxamido derivatives. nih.gov

Table 3: Examples of Ring System Functionalization

Reaction Type Substrate Reagents and Conditions Product
Radical C-H Functionalization Imidazo[1,2-a]pyridine Radical source (e.g., via photocatalysis) C3-functionalized imidazo[1,2-a]pyridine
Ipso-Nucleophilic Substitution 6-Haloimidazo[1,2-a]pyridine Azole, Cu(I) catalyst 6-Azolyl-imidazo[1,2-a]pyridine
Cine-Nucleophilic Substitution 6-Haloimidazo[1,2-a]pyridine Azole, Cs₂CO₃, DMF 5- or 7-Azolyl-imidazo[1,2-a]pyridine
Carbonylation 6-Iodoimidazo[1,2-a]pyridine Amine, CO, Pd catalyst 6-Carboxamido-imidazo[1,2-a]pyridine

Structure Activity Relationship Sar Investigations of Imidazo 1,2 a Pyridine 6 Carbaldehyde Derivatives

Positional Effects of Substituents on Biological Activity

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly sensitive to the placement and nature of substituents on the bicyclic ring system. frontiersin.orgrsc.org Strategic modifications at various positions, particularly C2, C3, and C6, have been shown to modulate potency, selectivity, and pharmacokinetic properties.

Impact of C2 and C6 Substituents on Potency

Substitutions at the C2 and C6 positions of the imidazo[1,2-a]pyridine ring are critical for determining the biological potency of its derivatives. In the development of antituberculosis agents, exploration of these positions led to the identification of highly potent compounds. For instance, introducing a 2-ethyl and a 6-chloro group onto the scaffold resulted in a compound with significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis (Mtb). nih.gov

In a different context, studies on inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme implicated in cancer, have highlighted the C6 position as uniquely suitable for modification to retain activity. frontiersin.org The nature of the substituent at C6, including its size, geometry, and electronic character, directly influences the compound's inhibitory activity against the enzyme. frontiersin.org This has been demonstrated in a series of phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid, where various moieties at C6 were evaluated. frontiersin.org

The following table summarizes the impact of C2 and C6 substitutions on the anti-tuberculosis activity of imidazo[1,2-a]pyridine-3-carboxamides.

Table 1: Effect of C2 and C6 Substituents on Anti-Mtb Potency

Compound ID C2 Substituent C6 Substituent Extracellular MIC₈₀ (µM) Intracellular MIC₈₀ (µM)
7 H H 0.045 Not Reported
8 Ethyl Chloro 0.0009 0.00045

Data sourced from a study on imidazo[1,2-a]pyridine analogues as antituberculosis agents. nih.gov

Influence of Linker Variations on Lipophilicity and Binding Affinity

However, modifications that increase potency can also affect physicochemical properties like lipophilicity. The highly potent 2-ethyl-6-chloro derivative, for example, suffered from high lipophilicity, which led to precipitation and suboptimal plasma exposure, indicating a need for further optimization to balance potency and drug-like properties. nih.gov

Effects of Functional Groups on Target Interaction

The specific functional groups incorporated into the imidazo[1,2-a]pyridine structure are essential for its interaction with biological targets.

Amide and Ether Groups: In the pursuit of antituberculosis agents, an N-benzylcarboxamide at the C3 position was shown to be critical for potent activity, while other modifications, such as creating a tertiary carboxamide or reversing the amide, abolished activity. nih.gov Separately, imidazo[1,2-a]pyridine ethers (IPE) were identified as potent inhibitors of mycobacterial ATP synthase. nih.gov For these ether compounds, the bridgehead nitrogen of the imidazo[1,2-a]pyridine ring and a directly attached phenyl ring were deemed essential for maintaining biological activity. nih.gov

Phosphonocarboxylates: For a series of RGGT inhibitors, the carboxylic acid group within a phosphonopropionate moiety was found to be indispensable. frontiersin.org Esterification of this carboxylic acid rendered the inhibitor inactive, demonstrating the critical role of this acidic group in target binding. frontiersin.org

Quinazoline (B50416) Moiety: In the design of PI3Kα inhibitors for cancer therapy, the 4-aminoquinazoline group was identified as a key pharmacophore. nih.gov Introducing the imidazo[1,2-a]pyridine scaffold to the 6-position of this quinazoline base led to the development of potent dual-activity compounds. nih.gov

Conformational Analysis and Bioactive Conformations

Understanding the three-dimensional structure and conformational flexibility of imidazo[1,2-a]pyridine derivatives is key to deciphering their mechanism of action. Computational studies, including molecular dynamics (MD) simulations, have been employed to investigate the bioactive conformations of these compounds.

In one such study targeting the KRASG12D cancer mutation, a novel imidazo[1,2-a]pyridine derivative was identified. MD simulations revealed that this inhibitor could modulate the active state of the KRAS protein by inducing conformational shifts in its critical switch-I and switch-II regions, effectively mimicking an inactive state. researchgate.net This analysis highlights how the binding of the derivative can stabilize a non-functional conformation of the target protein, which is a crucial insight for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a computational framework to correlate the chemical structure of compounds with their biological activity. For imidazo[1,2-a]pyrimidine (B1208166) derivatives, a related class of compounds, Density Functional Theory (DFT) has been used to perform quantum chemical calculations. nih.gov

These methods can determine key molecular properties such as the energy of Frontier Molecular Orbitals (FMO), the Molecular Electrostatic Potential (MEP), and analyses from the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov Such calculations provide insights into the structural and dynamic properties of the molecules, helping to predict ligand-protein interactions and binding affinities. This computational approach is a powerful tool for rational drug design, allowing for the in-silico screening and optimization of derivatives before their synthesis. nih.gov

Pharmacological and Biological Applications of Imidazo 1,2 a Pyridine Derivatives

Antimicrobial Agents

Antituberculosis Activity (MDR and XDR strains)

Significant research efforts have focused on the development of imidazo[1,2-a]pyridine (B132010) derivatives as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). documentsdelivered.comresearchgate.netrsc.org This is particularly critical due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB. nih.govdocumentsdelivered.com

However, the available research primarily concentrates on imidazo[1,2-a]pyridine-3-carboxamides . nih.govacs.org These compounds have demonstrated excellent potency against various TB strains, including resistant ones. nih.govacs.org

Energy production is a key target for anti-TB drug development. nih.gov Some derivatives within the imidazo[1,2-a]pyridine class, specifically certain imidazo[1,2-a]pyridine ethers , have been identified as potent inhibitors of mycobacterial ATP synthase. rsc.org This enzyme is crucial for generating ATP, the main energy currency of the cell.

There is currently no specific published data demonstrating that Imidazo[1,2-a]pyridine-6-carbaldehyde functions as an inhibitor of mycobacterial ATP synthase.

Another critical target in M. tuberculosis is the cytochrome bcc complex (complex III) of the electron transport chain, with QcrB being a key subunit. nih.govrsc.org The clinical candidate Telacebec (Q203) is an imidazo[1,2-a]pyridine amide that targets QcrB. researchgate.net Numerous studies have highlighted the role of imidazo[1,2-a]pyridine-3-carboxamides as effective QcrB inhibitors. nih.govnih.gov

Scientific literature does not currently contain specific findings on This compound acting as a QcrB inhibitor.

Antifungal Activity (e.g., Candida species)

The antifungal potential of the imidazo[1,2-a]pyridine scaffold has been explored against various fungal pathogens, including Candida species, which are a common cause of opportunistic infections. researchgate.netscirp.org Studies have shown that derivatives such as 3-imidazo[1,2-a]pyridinyl-1-arylpropenones and tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazides exhibit notable antifungal activity. scirp.orgnih.gov

Specific studies evaluating the antifungal properties of This compound against Candida or other fungal species are not available in the current body of scientific literature.

Antibacterial Activity

Beyond their antimycobacterial effects, various imidazo[1,2-a]pyridine derivatives have been synthesized and tested for broader antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov However, specific data detailing the antibacterial spectrum and potency of This compound is not documented in published research.

Antiviral Activity (e.g., SARS-CoV-2)

The emergence of new viral threats like SARS-CoV-2 has prompted the investigation of diverse chemical scaffolds for antiviral properties. Pyridine-containing heterocycles have been a subject of such research. nih.govmdpi.com While there is general interest in these structures, and some imidazo[1,2-a]pyridines have been evaluated as antiviral agents against other viruses, there is a lack of specific published research on the activity of This compound against SARS-CoV-2 or other viruses. nih.govsemanticscholar.org

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit the growth of various cancer cell lines through diverse mechanisms of action. nih.govnih.gov These compounds have been shown to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways implicated in cancer progression. dntb.gov.ua

Antiproliferative Effects on Various Cancer Cell Lines

The antiproliferative activity of imidazo[1,2-a]pyridine derivatives has been evaluated against a wide array of human cancer cell lines. For instance, certain novel synthesized derivatives have exhibited cytotoxic effects against non-small cell lung cancer (A549), rat glioma (C6), human breast carcinoma (MCF-7), and human liver carcinoma (HepG2) cell lines. acs.org Detailed studies have shown that some of these compounds inhibit DNA synthesis in a time-dependent manner, leading to apoptosis. acs.orgacs.org

Further research into a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives revealed submicromolar inhibitory activity against several tumor cell lines, including human non-small cell lung cancer cells (HCC827 and A549), human neuroblastoma cells (SH-SY5Y), human erythroid and leukocyte leukemia cells (HEL), and human breast cancer cells (MCF-7). nih.gov One of the most potent compounds in this series, 13k , displayed IC₅₀ values ranging from 0.09 µM to 0.43 µM across the tested cell lines. nih.gov The mechanism of action for this compound was identified as the inhibition of PI3Kα, which led to cell cycle arrest at the G2/M phase and induced apoptosis in HCC827 cells. nih.gov

The table below summarizes the antiproliferative activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineObserved EffectMechanism of Action
Imidazo[1,2-a]pyridine derivatives (6a, 6d, 6e, 6i)A549, C6, MCF-7, HepG2Antiproliferative activityInhibition of DNA synthesis, Apoptosis
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)HCC827, A549, SH-SY5Y, HEL, MCF-7Submicromolar inhibitory activity (IC₅₀: 0.09-0.43 µM)PI3Kα inhibition, G2/M cell cycle arrest, Apoptosis
Imidazo[1,2-a]pyridine derivatives (12a-l)Hep-2, HepG2, MCF-7, A375Significant anticancer activity (e.g., compound 12b IC₅₀: 9-13 µM)Not specified

Development of Covalent Anticancer Agents (e.g., KRAS G12C Inhibitors)

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, and for a long time, was considered "undruggable." researchgate.netnih.gov However, the development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough. nih.gov These inhibitors selectively bind to the mutated cysteine residue, locking the KRAS protein in an inactive state. nih.gov

In this context, a novel class of Imidazo[1,2-a]pyridine derivatives has been identified as potential inhibitors of KRAS G12D, another prevalent oncogenic mutation. dntb.gov.ua Through extensive ligand-based screening, these compounds were found to exhibit binding affinities and pose configurations similar to a known KRAS G12D inhibitor scaffold, suggesting they could modulate the active state of KRAS G12D. dntb.gov.ua This discovery opens a new avenue for the development of targeted therapies for non-G12C KRAS-driven cancers. While research into imidazo[1,2-a]pyridines as direct covalent KRAS G12C inhibitors is ongoing, their potential to target other KRAS mutations highlights the adaptability of this scaffold in developing novel anticancer agents.

Neuropharmacological Agents

The imidazo[1,2-a]pyridine framework is also a key component in the development of agents targeting the central nervous system. nih.gov Marketed drugs with this core structure, such as Zolpidem and Alpidem, underscore its importance in neuropharmacology. researchgate.netnih.gov

Cholinesterase Inhibitors (e.g., for Alzheimer's Disease)

Some imidazo[1,2-a]pyridine-based derivatives have been investigated as potential acetylcholinesterase (AChE) inhibitors. One study reported that a derivative bearing a biphenyl (B1667301) side chain and a methyl substituent on the imidazo[1,2-a]pyridine ring demonstrated the strongest AChE inhibition with an IC₅₀ value of 79 µM. This line of research is relevant to the development of treatments for Alzheimer's disease, where the inhibition of AChE is a key therapeutic strategy.

Ligands for Amyloid Plaque Detection

A significant application of imidazo[1,2-a]pyridine derivatives in neuropharmacology is their use as imaging agents for the detection of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. acs.orgnih.govnih.gov A notable example is 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine, also known as IMPY . nih.govnih.gov

In vitro binding studies have shown that IMPY and its bromo derivative compete with known Aβ aggregate ligands with high affinity. nih.govnih.gov Autoradiography of brain sections from transgenic mice with [¹²⁵I]IMPY revealed highly selective binding to amyloid-like structures. nih.govnih.gov Furthermore, in vivo biodistribution studies in normal mice demonstrated that [¹²⁵I]IMPY has high initial brain uptake followed by a rapid washout, which is a desirable characteristic for an imaging agent as it leads to a low background signal. acs.orgnih.govnih.gov These findings suggest that radioiodinated IMPY derivatives could be valuable tools for imaging Aβ aggregates in patients with Alzheimer's disease. nih.govnih.gov Subsequently, ¹⁸F-labeled imidazo[1,2-a]pyridine analogues have also been synthesized and evaluated for this purpose.

The binding affinities of selected imidazo[1,2-a]pyridine derivatives for β-amyloid aggregates are presented in the table below.

CompoundModificationBinding Affinity (Ki) for Aβ Aggregates
IMPY (16)6-iodo derivative15.0 ± 5.0 nM
Derivative 17 6-bromo derivative10.3 ± 1.2 nM

Anxiolytic and Sedative Properties (General Imidazo[1,2-a]pyridines)

Another derivative, RWJ-51204 (5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo nih.govnih.govimidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide), binds with high affinity to the benzodiazepine (B76468) site on GABAₐ receptors. nih.gov It acts as a partial agonist and has shown oral activity in various animal models of anxiety. nih.gov Notably, RWJ-51204 appears to have a more favorable side-effect profile, with less sedation and motor impairment compared to full agonist benzodiazepines. nih.gov

The table below details the observed anxiolytic and sedative effects of specific imidazo[1,2-a]pyridine derivatives in preclinical studies.

CompoundAnimal ModelObserved Effect
L-2 and L-3 Elevated Plus MazeAnxiolytic-like activity at 1-2 mg/kg
L-1 , L-2 , and L-3 Burying Behavior TestReduction in anxiety-related burying behavior
L-1 , L-2 , L-3 , and L-4 General ActivityClear sedative effects
RWJ-51204 Pentylenetetrazole-induced seizure (mice), Vogel conflict (rats), Elevated plus-maze (rats), Conflict (monkeys)Anxiolytic efficacy with reduced sedation and motor impairment

Anti-inflammatory and Analgesic Properties

Imidazo[1,2-a]pyridine derivatives have demonstrated notable anti-inflammatory and analgesic activities. nih.govacs.orgscilit.com The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. researchgate.netresearchgate.net

Research has shown that certain carboxylic acid derivatives of imidazo[1,2-a]pyridines can effectively reduce inflammation in animal models. researchgate.net A study focused on a series of these derivatives found them to be selective COX-2 inhibitors, with IC50 values in the potent 0.07-0.18 μM range. researchgate.net Specifically, 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine exhibited the highest COX-2 inhibitory selectivity and potency. researchgate.net Molecular docking studies suggest that these compounds bind to the COX-2 active site in a manner similar to the known inhibitor SC-558. researchgate.net

A novel imidazo[1,2-a]pyridine derivative, referred to as MIA, has been synthesized and shown to suppress inflammation in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov

Enzyme Inhibition Studies (Beyond ATP Synthase and Cholinesterase)

The inhibitory action of imidazo[1,2-a]pyridine derivatives extends to various enzymes critical in different pathological conditions.

Rab Geranylgeranyl Transferase (RGGT) Inhibition

Rab geranylgeranyl transferase (RGGT) is a crucial enzyme involved in the post-translational modification of Rab GTPases, which play a vital role in vesicle trafficking. nih.gov Perturbations in this process are linked to several diseases. A series of 12 novel 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates were designed and synthesized as RGGT inhibitors. nih.govnih.gov

The study found that the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was critical for the compound's activity against RGGT. nih.govnih.gov Six of the synthesized compounds displayed inhibitory properties toward Rab11A prenylation. nih.gov It was also noted that the esterification of the carboxylic acid in the phosphonopropionate moiety rendered the inhibitor inactive. nih.govnih.gov

Antidiabetic Properties

Certain derivatives of imidazo[1,2-a]pyridine have been investigated for their potential as antidiabetic agents. researchgate.net The mechanism of action for some of these compounds involves the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose. By inhibiting this enzyme, the rate of glucose absorption can be slowed down, helping to manage blood sugar levels.

Antileishmanial Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds in the search for new antileishmanial agents. nih.govnih.govresearchgate.net Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.

Several studies have highlighted the potent activity of these derivatives against different Leishmania species. For instance, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine has demonstrated greater antileishmanial activity against Leishmania donovani promastigotes than the existing drugs miltefosine (B1683995) and pentamidine. nih.gov Another compound, 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine, was found to be the most potent in a series against the amastigote stages of Leishmania major. nih.gov

A series of new imidazo[1,2-a]pyrimidine (B1208166) derivatives were synthesized and screened for their antileishmanial activity against Leishmania amazonensis. acs.org Among them, compound 24 was identified as the most effective against the amastigote form of the parasite, which is the stage relevant to human disease. acs.org

Antiprotozoal and Anthelmintic Activities

The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to other parasitic infections, including those caused by protozoa and helminths. nih.gov

Studies have reported the synthesis and evaluation of imidazo[1,2-a]pyridines as anthelmintic agents. nih.gov These compounds have shown activity against various helminths, indicating their potential for treating worm infections in both humans and animals. nih.gov The broad-spectrum anti-parasitic activity of this scaffold makes it a valuable starting point for the development of new drugs to combat a range of parasitic diseases.

Mechanistic Studies of Biological Actions

Molecular Target Identification and Validation

Research has identified several molecular targets for various derivatives of imidazo[1,2-a]pyridine (B132010), though not specifically for the 6-carbaldehyde version.

Kinases: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a frequent target. nih.gov This pathway is crucial for cell growth and survival and is often dysregulated in cancer. nih.govnih.gov

A dual PI3K/mTOR inhibitor, featuring a complex imidazo[1,2-a]pyridin-6-yl moiety, demonstrated potent kinase selectivity with an IC₅₀ of 0.20 nM for PI3K and 21 nM for mTOR. nih.gov

Another series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as potent inhibitors of PI3Kα, with one compound showing an IC₅₀ value of 1.94 nM. nih.gov

A selenylated imidazo[1,2-a]pyridine, known as IP-Se-06, was also found to inhibit the Akt/mTOR pathway in glioblastoma cells. researchgate.net

Nuclear Receptors: Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been identified as direct agonists of the human constitutive androstane (B1237026) receptor (CAR, NR1I3), a key regulator of hepatic functions. nih.gov

Enzymes in Pathogens: In the fight against tuberculosis, the imidazo[1,2-a]pyridine scaffold has been shown to target enzymes within Mycobacterium tuberculosis. One of the identified targets is the ubiquinol (B23937) cytochrome C reductase (QcrB), a component of the electron transport chain essential for energy production. nih.gov Other derivatives have been developed as potent inhibitors of mycobacterial ATP synthesis. nih.gov

Binding Affinity and Interactions with Biological Receptors/Enzymes

Molecular docking and binding studies have elucidated how imidazo[1,2-a]pyridine derivatives interact with their biological targets.

Receptor Binding: Certain derivatives show a high affinity for central and peripheral-type benzodiazepine (B76468) receptors. anu.edu.au The binding affinity can be modulated by substitutions on the imidazo[1,2-a]pyridine ring system. researchgate.net

Enzyme Interaction:

In the case of PI3K inhibitors, the imidazo[1,2-a]pyridine core acts as a key pharmacophore that fits into the ATP-binding site of the enzyme. nih.gov

Molecular docking studies of a novel derivative, MIA, showed that it successfully docks into the NF-κB p50 subunit, an interaction that is enhanced when co-administered with curcumin. nih.gov

For antituberculosis agents, spontaneous resistant mutants of M. bovis BCG against imidazo[1,2-a]pyridine inhibitors showed a specific mutation in the qcrB gene, confirming it as the target. nih.gov

The following table summarizes the binding affinities of selected imidazo[1,2-a]pyridine derivatives to their respective targets.

Compound Class/DerivativeTargetBinding Affinity (IC₅₀)
Dual PI3K/mTOR InhibitorPI3K0.20 nM
Dual PI3K/mTOR InhibitormTOR21 nM
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinePI3Kα1.94 nM
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis≤0.006 μM (MIC)

Cellular Pathway Modulation

The interaction of imidazo[1,2-a]pyridine derivatives with their molecular targets triggers changes in various cellular signaling pathways, leading to their observed biological effects.

Inflammation and Cancer Pathways:

A novel derivative, MIA, was found to suppress the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov It reduces the DNA-binding activity of NF-κB and suppresses the phosphorylation of STAT3. nih.gov

The selenylated derivative IP-Se-06 inhibits the Akt/mTOR/HIF-1α and MAPK signaling pathways in glioblastoma cells, which promotes apoptosis. researchgate.net

Cell Cycle and Apoptosis:

In melanoma and cervical cancer cells, certain imidazo[1,2-a]pyridines induce G2/M cell cycle arrest and apoptosis. nih.gov This is achieved by inhibiting the AKT/mTOR pathway and increasing levels of the tumor suppressor protein p53 and the cell cycle inhibitor p21. nih.gov

Another study showed that a different derivative could induce apoptosis in HeLa cells through the p53/Bax-mediated activation of the mitochondrial pathway. researchgate.net

The modulation of these pathways often results in reduced cell proliferation, induction of programmed cell death (apoptosis), and decreased inflammation, highlighting the therapeutic potential of this class of compounds. nih.govnih.gov

Computational Chemistry and Molecular Modeling in Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations are employed to determine key electronic properties.

Detailed Research Findings: Studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives utilize DFT methods, such as B3LYP with the 6-31G(d,p) basis set, to analyze several parameters. nih.gov These analyses, while not specific to imidazo[1,2-a]pyridine-6-carbaldehyde, illustrate the standard computational approaches for this class of compounds.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electrophilic and nucleophilic sites. This is vital for understanding how the molecule might interact with biological receptors or other reagents. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the electron density to characterize the nature of chemical bonds within the molecule. nih.gov

While specific DFT data for this compound is not detailed in the available research, the methodologies are well-established for the parent scaffold.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a ligand (like a derivative of this compound) binds to a biological target, typically a protein or enzyme.

Detailed Research Findings:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The "binding affinity" or "docking score," usually in kcal/mol, estimates the strength of the interaction. For example, studies on oxazole (B20620) derivatives synthesized from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (B1527023) showed that compounds with electron-withdrawing groups displayed superior inhibitory potential against the urease enzyme, a finding supported by their strong binding interactions in docking simulations. nih.gov Similarly, novel imidazo[1,2-a]pyridine-3-carboxamides have been docked against the cytochrome bc1 complex of Mycobacterium tuberculosis, with binding affinities ranging from -8.5 to -11 kcal/mol. nih.gov These studies help in understanding the structure-activity relationship (SAR) and guide the design of more potent inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic model of the biological environment than static docking. It helps to assess the stability of the predicted binding poses and key intermolecular interactions. While widely used for the imidazo[1,2-a]pyridine class, specific MD studies focused on this compound were not prominently featured in the reviewed literature.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. This early-stage screening helps to identify candidates with favorable drug-like properties and potential liabilities, reducing the risk of late-stage failures in drug development.

Detailed Research Findings: For various imidazo[1,2-a]pyridine derivatives, ADMET prediction is a standard step in the design process. nih.govnih.gov

Drug-Likeness Rules: Properties are often evaluated against established rules like Lipinski's Rule of Five to assess oral bioavailability. Studies on new imidazo[1,2-a]pyridine-3-carboxamides showed zero violations of Lipinski's rules. nih.gov

Pharmacokinetic Properties: Models predict parameters such as gastrointestinal absorption, bioavailability, and blood-brain barrier penetration. nih.gov

Toxicity Prediction: Potential toxicities, including carcinogenicity and cytotoxicity, are assessed. The designed carboxamide derivatives were predicted to be non-toxic and inactive in terms of carcinogenicity. nih.gov

These predictions provide a comprehensive profile that helps prioritize which compounds should be synthesized and tested in vitro.

Table 1: Representative ADMET Parameters Predicted for Imidazo[1,2-a]pyridine Derivatives Note: This table is illustrative of the types of predictions made for this class of compounds; data for this compound is not specifically available.

Parameter Predicted Outcome for Related Derivatives Reference
Lipinski's Rule Violations 0 nih.gov
Gastrointestinal Absorption High nih.gov
Carcinogenicity Non-toxic (inactive) nih.gov
Cytotoxicity Non-toxic (inactive) nih.gov

Reaction Pathway Optimization using Quantum Chemistry and Machine Learning

Computational chemistry can be used to model reaction mechanisms and optimize synthesis pathways. This can lead to higher yields, fewer byproducts, and more environmentally friendly ("green") chemistry.

Detailed Research Findings: The synthesis of the imidazo[1,2-a]pyridine core is well-documented through various methods, including multi-component reactions and transition-metal-catalyzed cyclizations. acs.orgresearchgate.net For instance, an efficient five-component cascade reaction has been reported for producing N'-substituted imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives. rsc.org Another approach involves the Vilsmeier-Haack formylation to create imidazopyridine-3-carbaldehydes, which are then used in Claisen-Schmidt condensations. scirp.org

However, the application of quantum chemistry or machine learning specifically for the optimization of the synthesis of this compound is not extensively covered in the available literature. These advanced computational approaches remain an area for future research to further refine synthetic routes.

Prediction of Physicochemical Properties Relevant to Biological Activity

Computational tools can accurately predict various physicochemical properties that are critical for a compound's behavior in biological systems.

Detailed Research Findings: Basic physicochemical properties for this compound are known from supplier data. More advanced properties can be predicted computationally. For example, for the related methyl imidazo[1,2-a]pyridine-6-carboxylate, predicted Collision Cross Section (CCS) values are available. uni.lu CCS is a measure of an ion's size and shape in the gas phase and is relevant for analytical techniques like ion mobility-mass spectrometry. The predicted octanol-water partition coefficient (XlogP) is another key parameter for estimating a molecule's lipophilicity, which influences its absorption and distribution.

Table 2: Physicochemical Properties of this compound and Related Compounds

Property This compound Methyl imidazo[1,2-a]pyridine-6-carboxylate Reference
Molecular Formula C₈H₆N₂O C₉H₈N₂O₂ uni.lusigmaaldrich.com
Molecular Weight 146.15 g/mol 176.17 g/mol uni.lusigmaaldrich.com
Melting Point 151-153 °C Not Available sigmaaldrich.com
XlogP (Predicted) Not Available 1.6 uni.lu
Predicted CCS ([M+H]⁺, Ų) Not Available 133.4 uni.lu

Emerging Research Directions and Future Perspectives

Development of Novel Imidazo[1,2-a]pyridine-based Scaffolds

The imidazo[1,2-a]pyridine (B132010) core is recognized as a "drug prejudice" scaffold, indicating its frequent appearance in biologically active compounds. nih.govnih.gov Researchers are actively developing novel molecular frameworks by modifying this core to enhance potency, selectivity, and pharmacokinetic properties. A primary strategy involves the functionalization of the imidazo[1,2-a]pyridine ring at various positions, with the C2, C3, and C5 positions being common sites for modification. researchgate.netmdpi.com

One successful approach is the creation of hybrid molecules, where the imidazo[1,2-a]pyridine moiety is combined with other pharmacophores. For instance, novel hybrids linking imidazo[1,2-a]pyridine with isoquinoline (B145761) have been synthesized and evaluated for their anticancer activities. researchgate.net Another strategy, known as scaffold hopping, has been employed to replace known covalent warheads with the imidazo[1,2-a]pyridine backbone, leading to the discovery of new covalent inhibitors for challenging targets like KRAS G12C. rsc.org These efforts aim to construct extensive chemical libraries for biological screening, paving the way for the discovery of next-generation therapeutic agents. nih.gov

Table 1: Examples of Novel Imidazo[1,2-a]pyridine-Based Scaffolds and Their Significance

Scaffold Type Synthetic Strategy Therapeutic Target/Application Reference
Covalent Inhibitors Scaffold hopping strategy using the Groebke–Blackburn–Bienaymé reaction. KRAS G12C mutated cancers. rsc.org
Isoquinoline Hybrids Synthesis of linked imidazo[1,2-a]pyridine-isoquinoline derivatives. EGFR kinase inhibition in breast cancer. researchgate.net
PDGFR Inhibitors Medicinal chemistry guided by molecular modeling to add amine headgroups. Platelet-derived growth factor receptor (PDGFR) inhibition. nih.gov

Strategies for Overcoming Drug Resistance

A significant challenge in modern medicine is the emergence of drug resistance in both infectious diseases and cancer. nih.govrsc.org The imidazo[1,2-a]pyridine scaffold has shown considerable promise in addressing this critical issue. nih.gov

In the field of infectious diseases, particularly tuberculosis (TB), derivatives of imidazo[1,2-a]pyridine have demonstrated potent activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis. nih.govrsc.orgrsc.org Telacebec (Q203), a clinical-stage drug candidate, belongs to the imidazo[1,2-a]pyridine amide (IPA) class and targets the QcrB subunit of the cytochrome bcc complex, a crucial component of cellular energy generation. nih.govrsc.org The development of such compounds is vital, as TB has claimed more lives than any other infectious disease over the past two millennia and new treatments are urgently needed. nih.govrsc.org

In oncology, the development of novel therapeutic approaches is required to control carcinogenic processes effectively, especially in light of acquired resistance to chemotherapy. nih.gov New imidazo[1,2-a]pyridine derivatives are being investigated for their ability to circumvent resistance mechanisms by acting on novel targets or through different mechanisms of action. researchgate.netconsensus.app

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The imidazo[1,2-a]pyridine nucleus is an ideal candidate for FBDD due to its compact structure and favorable physicochemical properties.

Recent research highlights the use of fragment-based design in the development of highly potent HDAC6 inhibitors based on the imidazo[1,2-a]pyridine scaffold. nih.gov In this approach, the core scaffold serves as a foundational fragment that can be elaborated upon. By systematically adding and modifying functional groups, researchers can optimize the fragment's initial weak binding into a high-affinity interaction. This strategy was successfully used to develop a lead compound, I-c4, which exhibits both antitumor and cardioprotective effects. nih.gov This validates the utility of the imidazo[1,2-a]pyridine core as a versatile starting point for FBDD campaigns. rsc.org

Exploration of New Therapeutic Areas

While imidazo[1,2-a]pyridines are well-established as anticancer and anti-inflammatory agents, ongoing research continues to uncover their potential in new therapeutic domains. nih.govnih.gov The versatility of this scaffold allows for the fine-tuning of its biological activity through structural modifications, opening doors to a wide range of applications.

A notable recent discovery is the cardioprotective effect of certain imidazo[1,2-a]pyridine derivatives. nih.gov A novel HDAC6 inhibitor, I-c4, was found to mitigate severe myocardial damage in preclinical models, an effect associated with the reduction of inflammatory cytokines. nih.gov This dual functionality—possessing both anticancer and cardioprotective properties—is highly desirable, as cardiotoxicity is a major cause of death in cancer patients undergoing chemotherapy. nih.gov

Furthermore, the scaffold is being explored for its potential against various other diseases. Research has highlighted its utility in developing agents with antituberculosis, antiviral, antidiabetic, and proton pump inhibitory activities. nih.govmdpi.com

Table 2: Expanding Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives

Therapeutic Area Biological Target / Mechanism Example Compound Class Reference
Anticancer PI3K/mTOR, Akt/mTOR, ALDH, Tubulin Polymerization Various substituted imidazo[1,2-a]pyridines consensus.app
Anti-inflammatory Modulation of STAT3/NF-κB/iNOS/COX-2 signaling pathway 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) nih.gov
Antituberculosis Inhibition of QcrB subunit of cytochrome bcc complex Imidazo[1,2-a]pyridine amides (e.g., Telacebec) nih.govrsc.org
Cardioprotection Inhibition of HDAC6, reduction of inflammatory cytokines HDAC6 inhibitor I-c4 nih.gov

| Antiviral | Inhibition of SARS-CoV-2 main protease | Imidazo[1,2-a]pyrazines and analogs | rsc.org |

Advances in Green and Sustainable Synthetic Methodologies

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. ccspublishing.org.cn The development of environmentally friendly methods for synthesizing imidazo[1,2-a]pyridine derivatives has been a major focus, aiming to reduce waste, avoid hazardous solvents, and improve efficiency. rsc.org

Several innovative green synthetic strategies have been reported:

One-Pot, Multi-Component Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction allow for the synthesis of complex imidazo[1,2-a]pyridine structures in a single step from simple starting materials, increasing efficiency and reducing waste. rsc.orgmdpi.com

Aqueous Micellar Media: Using water as a solvent in the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS) provides an environmentally sustainable medium for reactions, such as the copper-catalyzed A3-coupling to form imidazo[1,2-a]pyridines. acs.org

Solvent-Free Synthesis: Conducting reactions without a solvent, often with just a catalytic amount of a base like triethylamine (B128534) (Et3N), represents a highly efficient and green method that simplifies purification and minimizes environmental impact. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for the synthesis of these heterocyclic compounds. mdpi.com

Eco-Friendly Catalysts: The use of non-toxic and readily available catalysts, such as molecular iodine or ammonium (B1175870) chloride, provides a cost-effective and environmentally benign alternative to traditional metal catalysts. acs.orgrsc.org

These advanced methodologies not only make the synthesis of imidazo[1,2-a]pyridines more sustainable but also facilitate the rapid generation of diverse compound libraries for drug discovery. acs.orgccspublishing.org.cn

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.gov These computational tools are being applied to the design and development of imidazo[1,2-a]pyridine-based drugs to predict their properties and guide synthetic efforts. exlibrisgroup.com

Key applications of AI/ML in this context include:

Structure-Based Drug Design (SBDD): In silico techniques like molecular docking and homology modeling are used to predict how imidazo[1,2-a]pyridine derivatives will bind to their target proteins. nih.govnih.gov For example, a homology model of the PDGFRβ kinase was used to guide the design of potent and selective inhibitors from this class. nih.gov These predictions help chemists prioritize which molecules to synthesize.

Quantitative Structure-Activity Relationship (QSAR): ML models can learn the complex relationships between the chemical structure of a molecule and its biological activity. youtube.com By training on existing data, these models can predict the potency of new, unsynthesized imidazo[1,2-a]pyridine derivatives, accelerating the identification of promising lead compounds.

Predicting Protein Structures: Tools like AlphaFold can predict the 3D structure of target proteins with high accuracy, which is a critical first step in SBDD, especially for proteins whose structures have not been experimentally determined. youtube.com

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify compounds with favorable drug-like characteristics early in the discovery pipeline. nih.gov

By leveraging these powerful computational approaches, researchers can more rationally design novel imidazo[1,2-a]pyridine-based compounds with improved efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for Imidazo[1,2-a]pyridine-6-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves multicomponent reactions (MCRs) or condensation of 2-aminopyridines with carbonyl-containing reagents. For example, iodine-catalyzed cyclization of 2-aminopyridines with aldehydes or ketones under mild conditions (60–80°C) achieves yields of 65–85% . Microwave-assisted synthesis reduces reaction times (30–60 minutes) while maintaining yields above 70% . Key factors include solvent choice (polar aprotic solvents like DMF enhance cyclization) and catalyst selection (e.g., iodine or K₂S₂O₈ for oxidative steps) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • 1H/13C NMR : Assigns aromatic proton environments (δ 7.5–9.0 ppm for pyridine/imidazole protons) and confirms aldehyde functionality (δ ~9.8–10.2 ppm) .
  • FT-IR : Identifies C=O stretching (1690–1710 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 151.12 for C₇H₅NO₃) .

Q. What are the typical reactivity patterns of the aldehyde group in this compound?

The aldehyde group undergoes nucleophilic additions (e.g., formation of hydrazones with hydrazines) and serves as a precursor for imine or Schiff base derivatives. Reductive amination with primary amines in the presence of NaBH₃CN yields secondary amines (70–90% yields) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives?

Quantum mechanical calculations (DFT) predict regioselectivity in cyclization steps. For example, Fukui indices identify nucleophilic sites on 2-aminopyridines, guiding substituent placement . ICReDD’s reaction path search algorithms combine quantum chemistry and machine learning to propose solvent-catalyst systems, reducing experimental trial-and-error by 40% .

Q. How should researchers address contradictory cytotoxicity data across cell lines?

Contradictions often arise from cell-specific uptake or metabolic activation. For example, compound 10a (Table 1) shows high cytotoxicity in Hep-2 (IC₅₀ = 20 µM) but low activity in Vero cells (IC₅₀ = 76 µM) due to differential expression of drug transporters . Solutions include:

  • Comparative assays : Test derivatives across multiple cell lines (e.g., cancer vs. normal).
  • Metabolic profiling : Use LC-MS to identify active metabolites .

Table 1 : Cytotoxicity of Selected Derivatives (IC₅₀, µM)

CompoundHep-2HepG2MCF-7
10a201821
10b141516

Q. What strategies improve the bioavailability of this compound derivatives?

  • Lipophilicity modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to reduce Log P from 2.5 to 1.8, enhancing aqueous solubility .
  • Pro-drug approaches : Convert the aldehyde to a pH-sensitive imine, improving stability in gastric fluid .

Q. How can factorial design optimize reaction parameters for scaled synthesis?

A 2³ factorial design evaluating temperature (60–100°C), catalyst loading (5–15 mol%), and solvent (DMF vs. DMSO) identified optimal conditions: 80°C, 10 mol% iodine, and DMF, achieving 88% yield . Response surface methodology (RSM) further refined these parameters, reducing by-product formation by 30% .

Methodological Guidance

Best practices for resolving spectral ambiguities in structurally similar derivatives

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions.
  • Isotopic labeling : Track aldehyde proton exchange using D₂O to confirm functionality .

Q. How to validate antimicrobial activity against drug-resistant strains?

  • Time-kill assays : Assess bactericidal kinetics against methicillin-resistant Staphylococcus aureus (MRSA).
  • Synergy studies : Combine derivatives with β-lactam antibiotics to overcome resistance via efflux pump inhibition .

Approaches to mechanistic studies of anticancer activity

  • Apoptosis assays : Annexin V/PI staining to quantify early vs. late apoptosis.
  • Kinase profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.